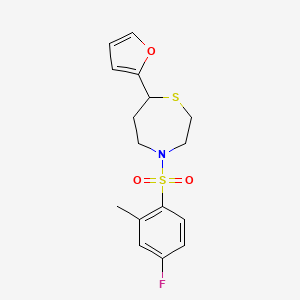

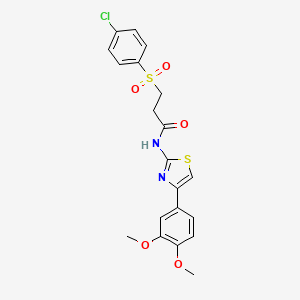

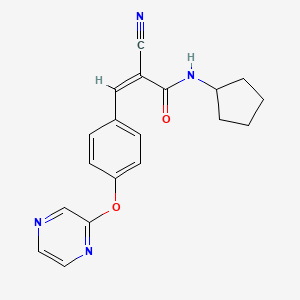

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as indole derivatives and arylsulfonamide analogs, which are known for their significant biological activities. Indole derivatives, in particular, are highlighted for their potential in biological applications due to their diverse range of activities, including acting as enzyme inhibitors and treatment agents for various disorders . Arylsulfonamide analogs are also noted for their role in inhibiting the HIF-1 pathway, which is a potential target for cancer therapeutics .

Synthesis Analysis

The synthesis of indole derivatives, as described in the first paper, involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole. The reaction's feasibility is determined by the redox potential of the starting amides and steric factors. The paper details the formation of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides through a 1,4-addition scheme when a free C=C bond is present in the quinoid ring of the starting arylsulfonamides . This information could be relevant for the synthesis of the compound , as it may involve similar indole incorporation strategies.

Molecular Structure Analysis

The structure-activity relationship of arylsulfonamide analogs is explored in the second paper, where the importance of specific structural motifs for the inhibition of the HIF-1 pathway is discussed. The presence of a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine in certain regions of the molecule was found to confer strong inhibitory effects on HIF-1 activated transcription. These findings suggest that the molecular structure of such compounds is crucial for their biological function and that certain functional groups can significantly enhance their activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives are influenced by the redox potential and steric hindrance. The paper describes a 1,4-addition reaction and a reduction process that occurs when reacting 2,3-dimethylindole with high redox potential aroylamides. The specific conditions under which these reactions occur are critical for the successful synthesis of the desired products . These insights could be applied to the synthesis and reaction analysis of "N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide".

Physical and Chemical Properties Analysis

The physical properties such as water solubility are crucial for the pharmacological application of compounds. The second paper mentions the poor water solubility of a novel small molecule HIF-1 pathway inhibitor, which necessitates its delivery in a specific formulation. This highlights the need for chemical modifications to improve such properties for therapeutic development . The physical and chemical properties of "N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide" would need to be analyzed similarly to ensure its viability as a drug candidate.

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-29(2)22-14-12-20(13-15-22)24(30-17-16-19-8-6-7-11-23(19)30)18-27-25(31)26(32)28-21-9-4-3-5-10-21/h3-15,24H,16-18H2,1-2H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYGMPFNZMDSDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

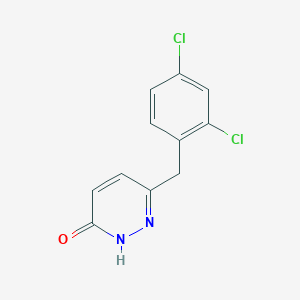

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

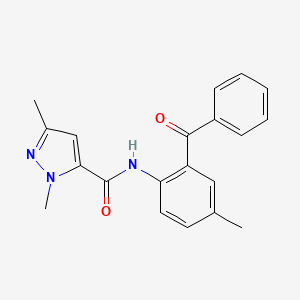

![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

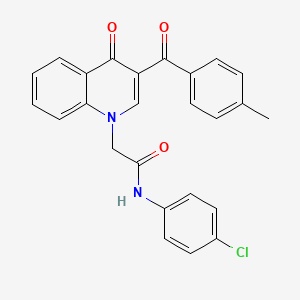

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)

![Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B3003480.png)